molecular formula C10H12ClF2NO2 B1465086 Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride CAS No. 1333750-44-9

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Cat. No. B1465086
M. Wt: 251.66 g/mol
InChI Key: JAHZJMHHWFHLDX-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1352574-94-7 . It has a molecular weight of 251.66 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2NO2.ClH/c1-15-10 (14)9 (13)4-6-2-3-7 (11)5-8 (6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of functional groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.66 . It is typically stored at room temperature and is in the form of a powder . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Spectroscopic and Diffractometric Studies

Polymorphism, a phenomenon where a compound exists in more than one crystalline form, is significant in the pharmaceutical industry due to its impact on drug properties. A study by Vogt et al. (2013) explored the polymorphic behavior of a closely related compound, highlighting the use of various spectroscopic and diffractometric techniques to characterize these forms. This research underscores the importance of detailed physical and chemical characterization in the development of pharmaceutical compounds (Vogt et al., 2013).

Synthesis for PET Imaging

The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging is a critical area of research. Livni et al. (1992) described the synthesis of a fluorine-18 labeled version of fluconazole, starting from an amino precursor, for PET studies in rabbits. This work illustrates the application of methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride or similar compounds in developing diagnostic tools for medical imaging (Livni et al., 1992).

Fluorescence Derivatisation for Biological Assays

The derivatization of amino acids for enhanced fluorescence in biological assays is another application. Frade et al. (2007) explored the coupling of 3-(naphthalen-1-ylamino)propanoic acid to various amino acids, resulting in strongly fluorescent derivatives. Such studies demonstrate the utility of methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride in creating fluorescent markers for biological and analytical applications (Frade et al., 2007).

Nonlinear Optical Applications

In the field of materials science, the synthesis and growth of large crystals of methyl-(2,4-dinitrophenyl)-aminopropanoate for nonlinear optical applications were reported by Zhang et al. (1994). This research highlights the potential of such compounds in the development of optical devices, showcasing their importance beyond biomedical applications (Zhang et al., 1994).

Anticancer Activity

The structural modification of methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride derivatives to explore their anticancer activity represents a significant area of research. Rayes et al. (2019) synthesized a series of compounds based on this structure, demonstrating their potential as histone deacetylase inhibitors (HDACIs) with expected anticancer activity. This underscores the compound's utility in developing new therapeutic agents (Rayes et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHZJMHHWFHLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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